molecular formula C6H5N3 B1194522 Azidobenzene CAS No. 622-37-7

Azidobenzene

Cat. No.: B1194522
CAS No.: 622-37-7
M. Wt: 119.12 g/mol
InChI Key: CTRLRINCMYICJO-UHFFFAOYSA-N
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Description

Azidobenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring. This compound is known for its versatility and reactivity, making it a valuable intermediate in organic synthesis and various chemical applications. This compound is a member of the broader class of azides, which are compounds containing the azido functional group.

Mechanism of Action

Target of Action

Azidobenzene, also known as Phenyl azide, is a versatile compound that has been used in various scientific fields . The primary targets of this compound are molecular structures that can undergo cis-trans isomerization . This property makes this compound an excellent candidate to function as a molecular switch .

Mode of Action

This compound interacts with its targets through a process known as photoisomerization . This process involves the conversion of this compound from its trans form to its cis form in the presence of appropriate radiation . This isomerization can be reversed, allowing this compound to switch between these two forms .

Biochemical Pathways

The photoisomerization of this compound affects the biochemical pathways related to the function of the target molecules. For instance, in the case of this compound-modified DNA, the trans-cis isomerization can lead to the destabilization of the DNA duplex configuration, eventually leading to DNA unzipping . This process can be reversed, allowing the DNA to return to its original configuration .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its ability to undergo photoisomerization. This property allows this compound to act as a molecular switch, altering the structure and function of target molecules . For example, this compound-modified DNA can switch between a hybridized (duplex) and dehybridized (unzipped) state .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the photoisomerization process can be affected by the wavelength and intensity of the radiation used . Additionally, the presence of certain ions can influence the half-life of the cis form of this compound .

Biochemical Analysis

Biochemical Properties

Azidobenzene plays a crucial role in biochemical reactions, particularly in the context of photoresponsive systems. It interacts with various enzymes, proteins, and other biomolecules through its azide group, which can form covalent bonds with nucleophiles such as amines and thiols. This interaction is often utilized in bioconjugation techniques to label or modify biomolecules. For instance, this compound can react with lysine residues on proteins, leading to the formation of stable amide bonds .

In addition to its covalent interactions, this compound can also engage in non-covalent interactions with biomolecules. Its aromatic structure allows it to participate in π-π stacking interactions with aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions can influence the folding and stability of proteins, as well as their interactions with other biomolecules .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. One of its most notable effects is its ability to modulate cell signaling pathways. Upon exposure to light, this compound undergoes photoisomerization, which can lead to changes in the conformation of proteins and other biomolecules it is attached to. This conformational change can activate or inhibit signaling pathways, depending on the specific context .

Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. By modifying these proteins, this compound can alter their ability to bind to DNA and regulate the transcription of target genes. This can result in changes in cellular metabolism and other physiological processes .

Molecular Mechanism

The molecular mechanism of this compound’s action is primarily based on its ability to undergo photoisomerization. In its trans form, this compound is relatively stable and can interact with biomolecules through covalent and non-covalent interactions. Upon exposure to light, it isomerizes to its cis form, which has a different spatial arrangement of atoms. This change in conformation can disrupt existing interactions and create new ones, leading to changes in the activity and function of biomolecules .

This compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. For example, it can inhibit enzymes by binding to their active sites and blocking substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under dark conditions, but prolonged exposure to light can lead to its degradation and loss of activity. This degradation can result in the formation of byproducts that may have different biochemical properties and effects on cellular function .

Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of gene expression and cell signaling. These effects can persist even after the compound has been degraded, suggesting that this compound can induce long-term changes in cellular physiology .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound can modulate cellular processes without causing significant toxicity. At high doses, it can induce toxic effects, including cell death and tissue damage. These toxic effects are often dose-dependent and can be influenced by factors such as the route of administration and the duration of exposure .

Threshold effects have also been observed, where a certain minimum dose of this compound is required to elicit a measurable biological response. This threshold can vary depending on the specific biological system and the nature of the interaction between this compound and biomolecules .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, which can oxidize the azide group to form reactive intermediates. These intermediates can then react with other biomolecules, leading to the formation of covalent adducts and other modifications .

This compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways. For example, it can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells through passive diffusion or active transport, depending on its chemical properties and the presence of specific transporters. Once inside the cell, this compound can interact with binding proteins that facilitate its transport to specific cellular compartments .

This compound can also accumulate in certain tissues, particularly those with high levels of metabolic activity. This accumulation can enhance its effects on cellular function and increase the likelihood of toxic effects at high doses .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It can be targeted to specific compartments or organelles through the use of targeting signals or post-translational modifications. For example, this compound can be directed to the nucleus by attaching a nuclear localization signal, where it can interact with transcription factors and other nuclear proteins .

In addition, this compound can be localized to the mitochondria, where it can affect mitochondrial function and energy production. This localization can be achieved through the use of mitochondrial targeting sequences or by modifying this compound to enhance its affinity for mitochondrial membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azidobenzene can be synthesized through several methods, with the most common being the diazotization of aniline followed by azidation. The process involves the following steps:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.

The reaction conditions typically involve maintaining a low temperature (0-5°C) to ensure the stability of the diazonium salt and to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining precise control over reaction conditions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Azidobenzene undergoes various chemical reactions, including:

Oxidation:

  • This compound can be oxidized to form nitroso and nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction:

  • Reduction of this compound typically yields aniline. This can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution:

  • This compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles. For example, reaction with triphenylphosphine results in the formation of iminophosphorane.

Cycloaddition:

  • This compound is known to undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles. This reaction is widely used in click chemistry.

Scientific Research Applications

Azidobenzene has a wide range of applications in scientific research, including:

Chemistry:

  • This compound is used as a precursor in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology:

  • In biological research, this compound derivatives are used as photoaffinity labels. These compounds can be activated by light to form covalent bonds with target biomolecules, aiding in the study of protein-ligand interactions.

Medicine:

  • This compound derivatives have been explored for their potential use in drug delivery systems. The ability to undergo photoisomerization allows for controlled release of therapeutic agents.

Industry:

  • This compound is used in the production of dyes and pigments. Its ability to form stable azo compounds makes it a valuable component in the textile and printing industries.

Comparison with Similar Compounds

Azidobenzene can be compared with other azido compounds, such as:

    Phenyl azide: Similar to this compound, phenyl azide contains an azido group attached to a benzene ring. phenyl azide is less stable and more prone to decomposition.

    Benzyl azide: This compound features an azido group attached to a benzyl group. Benzyl azide is more reactive than this compound and is commonly used in organic synthesis.

    Azidopyridine: Azidopyridine contains an azido group attached to a pyridine ring. It exhibits different reactivity patterns compared to this compound due to the presence of the nitrogen atom in the ring.

This compound’s unique combination of stability and reactivity makes it a valuable compound in various chemical and biological applications. Its ability to undergo photoisomerization and participate in diverse chemical reactions sets it apart from other azido compounds.

Properties

IUPAC Name

azidobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-9-8-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRLRINCMYICJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878870
Record name Phenylazide
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

622-37-7
Record name Azidobenzene
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Record name Azidobenzene
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Record name Azidobenzene
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Synthesis routes and methods I

Procedure details

A solution of aniline (500 mgs, 5.37 mmol) in acetonitrile (10 mL, 191 mmol) was cooled down in an ice bath and treated with tert-butyl nitrite (680 mgs, 6.59 mmol) and dropwise with TMS-N3 (0.713 mL, 5.37 mmol). The ice bath was removed and the mixture was stirred overnight at r.t. under N2. Acetonitrile was carefully evaporated (NB: azidobenzene is also volatile) and the residue (750 mgs) was passed through a silica gel pad (20 g) and eluted with petroleum ether (35-55° C.). Evaporation of the solvent gave the title material as an oil (500 mgs, 4.20 mmol, 78% yield) that still contains some traces of solvent as shown by 1H NMR. 1H NMR (CDCl3, 400 MHz) δ ppm: 7.32-7.41 (m, 2H), 7.12-7.19 (m, 1H), 7.01-7.09 (m, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step Two
Quantity
0.713 mL
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods II

Procedure details

Phenylhydrazine (6.7 g, 62 mmol) was added dropwise to a cold (0° C.) solution of concentrated hydrochloric acid (60 ml) over a period of 10 minutes. Diethyl ether (20 ml) was then added, followed by the dropwise addition of a solution of sodium nitrite (5 g, 72 mmol) in water (6 ml), keeping the temperature below 5° C. The reaction was then stirred at 0° C. for 1 hour and then extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with water (2×50 ml), saturated brine (50 ml), dried (MgSO4) and carefully evaporated in vacuo to give the crude title compound as a red oil (3.3 g, 45%).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of NaNO2 (5.7 g, 82.5 mmol)) in water (20 mL) was added dropwise to a solution of aniline (3.06 g, 33 mmol) in 4M HCl (330 mL) at 0-5° C. After stirring the mixture at this temperature for 45 min, a solution of NaN3 (429 g, 66 mmol) in water (20 mL) was slowly added to the mixture at the same temperature. Stirring was continued for 30 min below 5° C. and then for overnight at room temperature. The reaction mixture was extracted with diethyl ether (50×3), washed with water and dried over anhydrous MgSO4. The solvent was removed under reduced pressure and the crude liquid was purified by silica gel column chromatography using hexane/EAC 0-5% as eluent. Yield: 1.70 g (43%). IR (neat) 2925, 2093, 1933, 1620, 1492, 1295, 1175 cm−1; 1H NMR (400 MHz, CDCl3) δ7.10-7.21 (m, 2H), 7.22-7.24 (m, 1H), 7.42-7.46 (m, 2H); 13C NMR (CDCl3) δ 140.02, 129.72, 124.88, 109.00.
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
429 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of aniline (300 mg, 3.22 mmol) in water (2 mL) and conc. HCl (1 mL) at 0° C. was slowly added a solution of sodium nitrite (289 mg, 4.19 mmol) in water (1 mL). The reaction mixture was stirred at 0° C. for 10 min then a solution of sodium azide (251 mg, 3.87 mmol) in water (1 mL) was slowly added. The reaction mixture was stirred at room temp for 1 h then extracted with Et2O (2×). The combined organics were washed with water, dried over MgSO4, and carefully concentrated at 300 torr and ambient temperature to afford 350 mg (91%) of azidobenzene as a light orange oil.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
289 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
251 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Azidobenzene
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Reactant of Route 4
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of azidobenzene?

A1: The molecular formula of this compound is C6H5N3, and its molecular weight is 119.12 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have extensively studied the spectroscopic properties of this compound using various techniques. Notably, its electronic absorption spectra and electronic structures have been investigated, along with those of related compounds like nitrenobenzene and benzenediazonium ion []. Furthermore, 13C NMR spectroscopy has been instrumental in studying the azide-tetrazole tautomerism in this compound and related heterocycles [].

Q3: What factors influence the thermal decomposition rate of this compound?

A4: The rate of this compound thermolysis is affected by several factors, including the presence and nature of substituents on the benzene ring. Electron-donating groups, especially those with a +R effect, can substantially enhance the decomposition rate []. Studies have also explored the impact of neighboring groups, such as carbonyl groups in locked conformations, on the thermolysis rates [, ]. Solvent effects and azide concentration further influence the kinetics and product distribution during thermal decomposition [].

Q4: Can this compound participate in click chemistry reactions?

A5: Yes, this compound is a valuable reagent in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. It readily reacts with alkynes to form 1,2,3-triazole rings, enabling the synthesis of diversely functionalized molecules [, ]. This reaction has found applications in various fields, including the development of new sensors [].

Q5: How does the presence of Lewis acid catalysts affect the reactivity of this compound in cycloaddition reactions?

A6: Theoretical studies employing density functional theory (DFT) have revealed that Lewis acid catalysts, such as BF3, BCl3, and BBr3, can significantly influence both the kinetics and regioselectivity of 1,3-dipolar cycloaddition reactions involving this compound []. The presence of Lewis acids enhances the electrophilicity of the dipolarophile (e.g., acrolein), thereby lowering the reaction barrier and promoting regioselectivity.

Q6: Have computational methods been used to study this compound?

A7: Yes, computational chemistry, particularly DFT calculations, has been employed to investigate various aspects of this compound chemistry. For instance, DFT studies have been used to elucidate the mechanism of base-catalyzed cycloaddition reactions between this compound and alkynes []. Moreover, molecular docking simulations have provided insights into the regiospecificity and mechanism of [3+2] cycloaddition reactions of this compound with dipolarophiles like propiolaldehyde [].

Q7: How do substituents on the benzene ring affect the reactivity of this compound?

A8: The nature and position of substituents on the benzene ring can dramatically influence the reactivity of this compound. Electron-donating groups generally enhance the rate of thermal decomposition, with ortho-substituents exhibiting a more pronounced effect than para-substituents []. Conversely, electron-withdrawing groups tend to decrease the reactivity. These effects are attributed to the stabilization or destabilization of the transition state during azide decomposition.

Q8: Are there specific structural features that influence the neighboring group participation in this compound thermolysis?

A9: Yes, the effectiveness of neighboring group participation in this compound thermolysis is highly dependent on the nature and orientation of the neighboring group. For instance, studies on the pyrolysis of ortho-substituted azidobenzenes have revealed that groups like phenylazo, benzoyl, and formyl exhibit varying degrees of rate enhancement []. Notably, the "locked conformation" of carbonyl groups in specific this compound derivatives leads to substantially larger rate enhancements compared to freely rotating ortho substituents []. These observations highlight the importance of conformational factors and electronic effects in governing neighboring group participation.

Q9: How can the stability of this compound be improved?

A10: The stability of this compound can be enhanced by converting it into more stable derivatives or by incorporating it into specific formulations. For example, the formation of polycationically substituted azidobenzenes leads to increased stability against heat and shock []. Additionally, immobilizing this compound onto solid supports, such as polycarbonate, has been shown to enhance its stability and reusability, particularly in applications involving enzyme immobilization [].

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